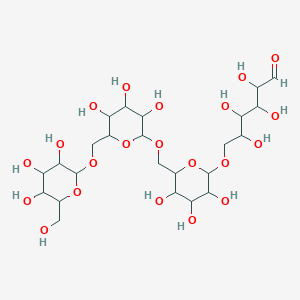
(3-Ethyl-2-methyl-phenyl)-methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyl-2-methyl-phenyl)-methyl-amine is an organic compound belonging to the class of amines It features a phenyl ring substituted with ethyl and methyl groups, along with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-2-methyl-phenyl)-methyl-amine typically involves the alkylation of 3-ethyl-2-methyl-aniline with formaldehyde and hydrogen in the presence of a catalyst. The reaction can be carried out under mild conditions, often using a palladium or platinum catalyst to facilitate the hydrogenation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes steps such as:
Raw Material Preparation: Purification of 3-ethyl-2-methyl-aniline.
Reaction: Alkylation with formaldehyde and hydrogenation.
Purification: Distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-2-methyl-phenyl)-methyl-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, (3-Ethyl-2-methyl-phenyl)-methyl-amine serves as an intermediate for the preparation of more complex molecules. It is used in the synthesis of dyes, polymers, and other organic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for modifications that can lead to bioactive molecules with therapeutic properties.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals, including agrochemicals and performance materials.
Mechanism of Action
The mechanism by which (3-Ethyl-2-methyl-phenyl)-methyl-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of biochemical processes, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
(3-Ethyl-2-methyl-phenyl)-amine: Lacks the methyl group on the amine.
(3-Ethyl-2-methyl-phenyl)-ethyl-amine: Has an ethyl group instead of a methyl group on the amine.
(3-Ethyl-2-methyl-phenyl)-dimethyl-amine: Contains two methyl groups on the amine.
Uniqueness
(3-Ethyl-2-methyl-phenyl)-methyl-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3-ethyl-N,2-dimethylaniline |
InChI |
InChI=1S/C10H15N/c1-4-9-6-5-7-10(11-3)8(9)2/h5-7,11H,4H2,1-3H3 |
InChI Key |
LRNONPGXXXEYJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)
![10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde](/img/structure/B12067293.png)







![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12067332.png)


![4-Methyl-3-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12067349.png)

